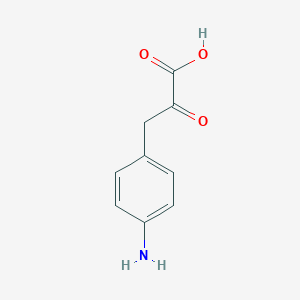

3-(4-Aminophenyl)-2-oxopropanoic acid

Übersicht

Beschreibung

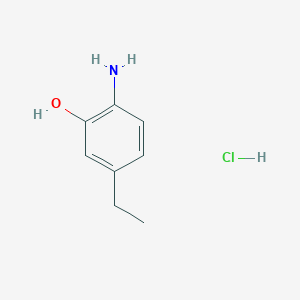

“3-(4-Aminophenyl)-2-oxopropanoic acid” is a chemical compound with the linear formula H2NC6H4CH2CH2CO2H . It’s also known as “3-(4-Aminophenyl)propanoic acid” and has a molecular weight of 165.19 .

Molecular Structure Analysis

The molecular structure of “3-(4-Aminophenyl)-2-oxopropanoic acid” is represented by the SMILES stringNc1ccc(CCC(O)=O)cc1 . This indicates that the compound contains an aminophenyl group attached to a propanoic acid group. Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Aminophenyl)-2-oxopropanoic acid” are not available, aminoboronic acids, which are structurally similar, have been used in various reactions, including the hydrolysis and etherification of chlorohydrins .Physical And Chemical Properties Analysis

“3-(4-Aminophenyl)-2-oxopropanoic acid” is a solid compound . It has a melting point of 133-137 °C (lit.) . The compound is suitable for solution phase peptide synthesis .Wissenschaftliche Forschungsanwendungen

1. Chemical and Physicochemical Studies

3-(4-Aminophenyl)-2-oxopropanoic acid, though not directly mentioned, could be structurally related to or used in the study of similar phenolic compounds. Phenolic compounds like Chlorogenic Acid (CGA) have been a subject of interest due to their various practical, biological, and pharmacological effects. CGA, a biologically active dietary polyphenol, plays several important roles, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It is speculated to regulate lipid and glucose metabolism, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Such compounds are believed to offer hepatoprotective effects and influence the metabolism of nutrients, including amino acids, glucose, and fatty acids (Naveed et al., 2018).

2. Spectroscopic and Conformational Analysis

In the realm of peptide studies, compounds like 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) have been extensively used. TOAC, the first spin label probe incorporated in peptides via a peptide bond, has significantly contributed to analyzing backbone dynamics and peptide secondary structure. Techniques like EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR have been employed in these studies. Such research endeavors often focus on peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions, indicating a broad scope for similar compounds in biochemical and biophysical research (Schreier et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDZIRSKXFAMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168679 | |

| Record name | 4-Aminophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)-2-oxopropanoic acid | |

CAS RN |

16921-36-1 | |

| Record name | 4-Amino-α-oxobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16921-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016921361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

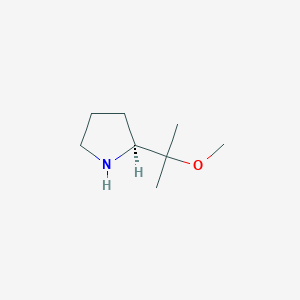

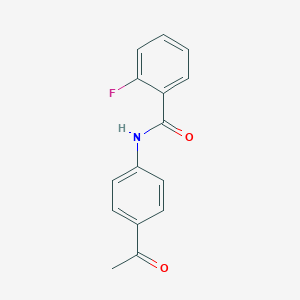

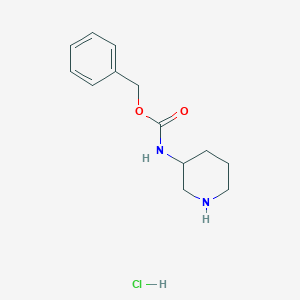

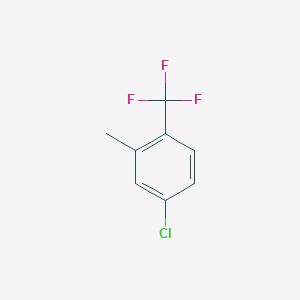

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)

![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)